![molecular formula C11H10ClF3O3 B2820395 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate CAS No. 1965305-08-1](/img/structure/B2820395.png)
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is a chemical compound that belongs to the class of carbonates. It is a white crystalline solid that is soluble in organic solvents. This compound has gained attention due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate has been used in scientific research for various applications. It has been used as a reagent for the synthesis of various compounds such as 4-(trifluoromethyl)phenyl isocyanate, which has potential applications in the pharmaceutical industry. It has also been used as a reagent for the synthesis of chiral compounds, which have potential applications in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is not well understood. However, it is believed to act as a carbonylating agent, which can react with various nucleophiles such as amines and alcohols to form carbamate derivatives.
Biochemical and Physiological Effects:
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be a relatively stable compound that does not undergo significant metabolism in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate in lab experiments include its high yield of synthesis, its potential applications in the synthesis of various compounds, and its stability. The limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for the use of 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate in scientific research. One potential direction is the synthesis of novel carbamate derivatives for use as potential therapeutic agents. Another direction is the development of new asymmetric synthesis methods using 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate as a reagent. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of this compound.
Conclusion:
In conclusion, 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate involves the reaction of 4-(trifluoromethyl)benzyl alcohol with chloroethyl chloroformate in the presence of a catalyst such as triethylamine. This reaction results in the formation of 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate with a yield of approximately 80%.
Propiedades
IUPAC Name |
1-chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c1-7(12)18-10(16)17-6-8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGOWSCYCMJYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OCC1=CC=C(C=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2820313.png)
![methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2820314.png)
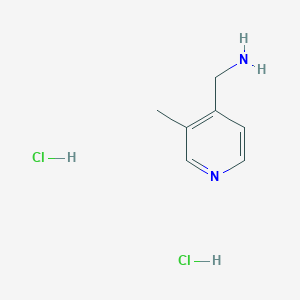
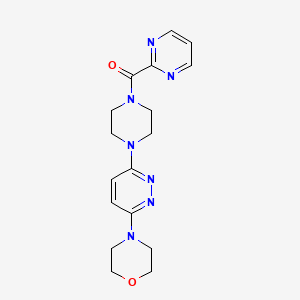
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate](/img/structure/B2820318.png)
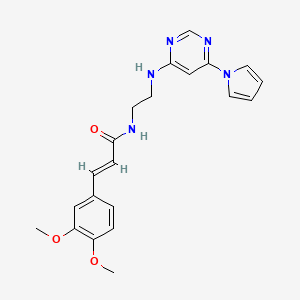
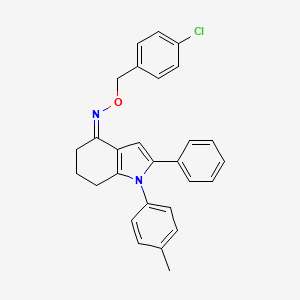
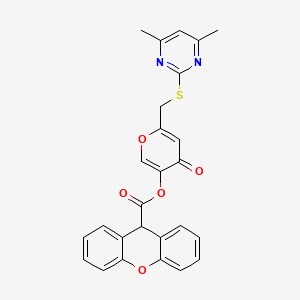
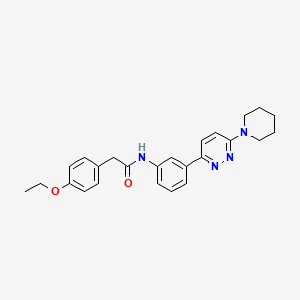
![Tert-butyl 4-[2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine-1-carboxylate](/img/structure/B2820328.png)
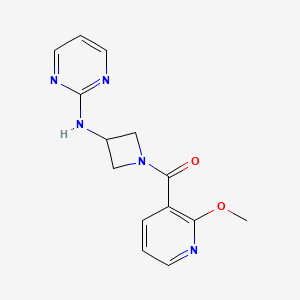
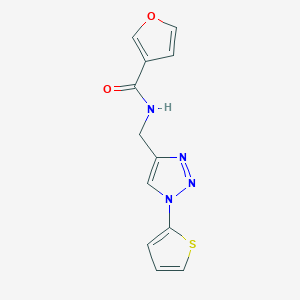
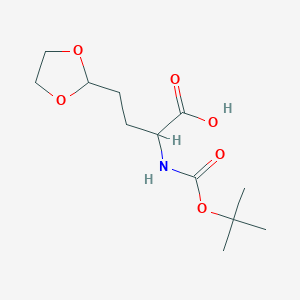
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)